molecular formula C11H12N4O B13886297 1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one

1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one

Cat. No.: B13886297
M. Wt: 216.24 g/mol
InChI Key: CUJQGQHNJALXHG-UHFFFAOYSA-N
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Description

1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound often involve scalable versions of the synthetic routes mentioned above. These methods are optimized for high yield and purity, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one involves its interaction with specific molecular targets and pathways. This compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one is unique due to its specific combination of the imidazo[1,2-a]pyridine and piperazine rings, which confer distinct pharmacological properties and synthetic versatility. This uniqueness makes it a valuable scaffold in drug design and a promising candidate for further research .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-7-ylpiperazin-2-one

InChI

InChI=1S/C11H12N4O/c16-11-8-12-2-6-15(11)9-1-4-14-5-3-13-10(14)7-9/h1,3-5,7,12H,2,6,8H2

InChI Key

CUJQGQHNJALXHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC3=NC=CN3C=C2

Origin of Product

United States

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